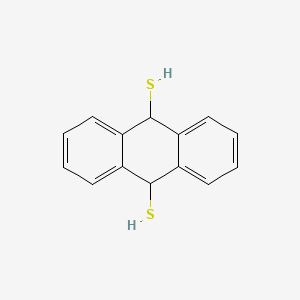

9,10-Dihydroanthracene-9,10-dithiol

Description

Properties

CAS No. |

116194-98-0 |

|---|---|

Molecular Formula |

C14H12S2 |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

9,10-dihydroanthracene-9,10-dithiol |

InChI |

InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H |

InChI Key |

FGUFGFIAKZRQON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Synthesis for 9,10 Dihydroanthracene Dithiol Scaffolds

General Synthetic Approaches to 9,10-Dihydroanthracene-Dithiol Derivatives

The construction of the 9,10-dihydroanthracene-dithiol framework and its subsequent modification rely on a range of powerful organic reactions. These methods provide access to a variety of derivatives with tailored properties.

Wittig-Horner and Horner-Wadsworth-Emmons Reactions in Dithiole Annulation

The Wittig-Horner and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for the synthesis of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, a key class of derivatives. researchgate.networktribe.com These reactions involve the olefination of a carbonyl group, in this case, anthraquinone (B42736), using a phosphorus-stabilized carbanion. organic-chemistry.orgnrochemistry.comnih.gov

The HWE reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.orgharvard.edu This often leads to higher yields and easier purification of the resulting alkenes, as the dialkylphosphate byproduct is water-soluble. organic-chemistry.org The reaction typically proceeds via the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic attack on the carbonyl carbon of anthraquinone. nrochemistry.comwikipedia.org The resulting intermediate collapses to form the desired alkene and a phosphate (B84403) salt. A significant advantage of the HWE reaction is its high E-selectivity, meaning it predominantly forms the trans-isomer of the double bond. organic-chemistry.orgwikipedia.org

A common approach involves the trimethyl phosphite-induced Wittig cross-coupling reaction between anthraquinone and 1,3-dithiol-2-thiones. researchgate.net The use of Horner-Wadsworth-Emmons reagents has also been reported for the synthesis of crown-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. worktribe.com The reaction conditions, such as the choice of base and solvent, can be tuned to optimize the yield and stereoselectivity of the product. organic-chemistry.org

| Feature | Wittig-Horner Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity of Ylide/Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic wikipedia.orgharvard.edu |

| Stereoselectivity | Can produce both E- and Z-alkenes mdpi.comorganic-chemistry.org | Predominantly forms (E)-alkenes organic-chemistry.orgwikipedia.org |

| Byproduct Removal | Triphenylphosphine oxide can be difficult to separate | Water-soluble dialkylphosphate salt is easily removed organic-chemistry.org |

| Typical Application | General alkene synthesis | Synthesis of E-alkenes, particularly from stabilized phosphonates |

Functionalization Strategies for the Dihydroanthracene Core and Dithiol Moieties

The versatility of the 9,10-dihydroanthracene-dithiol scaffold lies in the ability to introduce a wide array of functional groups onto both the central anthracene (B1667546) core and the peripheral dithiol moieties. This functionalization is crucial for tailoring the electronic, optical, and physical properties of the resulting molecules.

Functionalization of the dihydroanthracene core can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution can introduce substituents onto the phenyl rings of the anthracene unit. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to attach different aryl groups at the 9 and 10 positions of the anthracene core, leading to tunable thermal and electronic properties. mdpi.com Diels-Alder reactions have also been utilized, where a diene derivative of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene reacts with a dienophile like naphthoquinone to create novel donor-π-acceptor systems. rsc.org

The dithiol moieties offer a rich platform for functionalization. Deprotonation of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative using a strong base like lithium diisopropylamide (LDA) generates a lithiated intermediate. researchgate.net This nucleophilic species can then be quenched with various electrophiles to introduce a range of functional groups. For example, reaction with N,N-dimethylformamide (DMF) yields an aldehyde, while reaction with methyl chloroformate produces a methyl ester. researchgate.net Sulfur insertion followed by reaction with benzoyl chloride can lead to a thioester, which serves as a versatile precursor for further modifications. researchgate.net The resulting thiolate anion can be trapped with alkyl halides to introduce alkyl chains. researchgate.net

Synthesis of Extended Architectures Incorporating 9,10-Dihydroanthracene-Dithiol Units

The unique properties of 9,10-dihydroanthracene-dithiol units make them attractive building blocks for the construction of larger, more complex molecular architectures with advanced functionalities.

Convergent Routes for Dendrimer Construction with Redox-Active Dithiol Cores

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govnih.gov The synthesis of dendrimers can follow either a divergent or a convergent approach. nih.govmdpi.com In the context of incorporating a 9,10-dihydroanthracene-dithiol core, a convergent strategy is often preferred.

The convergent approach begins with the synthesis of the outer branches of the dendrimer, known as dendrons. researchgate.netyoutube.com These dendrons are then attached to a central core molecule in the final step. researchgate.net This method offers better control over the final structure and tends to produce fewer defects compared to the divergent method. youtube.com For dendrimers with a redox-active dithiol core, the 9,10-dihydroanthracene-dithiol unit would serve as the central multifunctional core. Dendrons, often synthesized with reactive focal points, are then coupled to the functional groups on the dithiol core. researchgate.net The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in dendrimer synthesis due to its high efficiency and orthogonality. nih.gov This allows for the precise assembly of complex dendritic structures around the redox-active core. The combination of a macrocyclic core with dendritic branches can lead to materials with unique properties and reduced toxicity. mdpi.com

Polymerization Techniques for Dithiol-Based Monomers and Oligomers

Dithiol-containing monomers are valuable building blocks for the synthesis of various polymers and oligomers. jsta.cl Several polymerization techniques can be employed, with the choice depending on the desired polymer architecture and properties.

Thiol-Ene Polymerization: This method involves the radical-initiated addition of a thiol to a double bond. acs.org It is a highly efficient and versatile reaction that can be used to create a variety of polymers. nih.gov For instance, terpene-based dithiols have been used in thiol-ene polymerization to produce poly(alkylene sulfide)s. acs.org

Thiol-Dibromomaleimide Polymerization: This strategy utilizes the reaction between a dithiol monomer and 2,3-dibromomaleimide (DBM). acs.org The polymerization proceeds via a substitution mechanism, resulting in a poly(maleimide thioether) with an unsaturated maleimide (B117702) backbone. acs.org This method offers a straightforward route to easily degradable and modifiable polythioethers. acs.org

Oxidative Polymerization: Dithiols can be polymerized through the formation of disulfide bonds. google.com This can be achieved by exposing the dithiol monomers to a mild oxidizing environment, often in the presence of a catalyst. google.com This method has been used to synthesize high molecular weight poly(disulfide) polymers.

Ring-Opening Polymerization (ROP): While not directly polymerizing the dithiol itself, monomers containing disulfide bonds within a cyclic structure can undergo ring-opening polymerization. rsc.org This approach is particularly useful for creating polymers with degradable disulfide linkages in the backbone.

| Polymerization Technique | Monomers | Key Features | Resulting Polymer |

| Thiol-Ene Polymerization | Dithiols and dienes/alkenes | Radical-initiated, high efficiency acs.orgnih.gov | Polythioethers |

| Thiol-Dibromomaleimide Polymerization | Dithiols and 2,3-dibromomaleimide | Substitution mechanism, degradable backbone acs.org | Poly(maleimide thioether)s |

| Oxidative Polymerization | Dithiols | Forms disulfide bonds, can achieve high molecular weight google.com | Poly(disulfide)s |

| Ring-Opening Polymerization (ROP) | Cyclic monomers with disulfide bonds | Creates polymers with degradable linkages rsc.org | Polyesters, polycarbonates, etc. with disulfide units |

Macrocyclization Reactions for Cyclophane Synthesis and Bridged Systems

Macrocyclization reactions are essential for the synthesis of cyclophanes and other bridged systems containing the 9,10-dihydroanthracene-dithiol unit. nih.gov These cyclic structures often exhibit unique host-guest properties and can serve as components in molecular machines and sensors.

The synthesis of these macrocycles is often challenging due to the entropic penalty of ring formation. tranzilla.ru High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization. beilstein-journals.org Various coupling reactions have been adapted for macrocyclization, including:

Glaser-Hay Coupling: This reaction involves the oxidative coupling of terminal alkynes to form a diacetylene linkage, and has been used to synthesize rigid cyclophanes. beilstein-journals.org

McMurry Coupling: A reductive coupling of two carbonyl groups to form an alkene, this method has been applied to the synthesis of stilbenophanes. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, forms a new double bond by joining two existing alkenes and has been used to create various macrocyclic derivatives. beilstein-journals.orgnih.gov

Thiol-Maleimide Cyclization: The reaction between thiols and maleimides can be used for peptide stapling and the formation of bridged scaffolds. nih.gov

The formation of disulfide bridges through the oxidation of dithiols is another common strategy for creating macrocycles. nih.gov These disulfide-containing macrocycles can sometimes be converted to more stable thioether cyclophanes. nih.gov The choice of macrocyclization strategy depends on the desired ring size, the nature of the bridging unit, and the functional groups present in the precursor molecule.

Formation of Dimer and Trimer Structures for Supramolecular Studies

The inherent structural features of the 9,10-dihydroanthracene (B76342) scaffold, particularly its non-planar, saddle-like conformation, make it an attractive building block for the construction of complex supramolecular architectures. The synthesis of dimer and trimer structures derived from this framework is a key strategy for exploring host-guest chemistry, molecular recognition, and the formation of ordered solid-state materials.

A prominent strategy for creating covalent dimer and trimer assemblies involves the functionalization of the dihydroanthracene core with reactive groups that can be linked together. Research has demonstrated the successful synthesis of such structures using hydroxymethyl-functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene as a versatile intermediate. worktribe.comresearchgate.net This precursor is readily esterified to yield larger, well-defined molecules.

The formation of a dimer was achieved by reacting the hydroxymethyl derivative with 1,4-benzenedicarbonyl chloride, while a trimer was similarly prepared using 1,3,5-benzenetricarbonyl chloride as the linking agent. worktribe.comresearchgate.net These reactions effectively bridge multiple dihydroanthracene units through stable ester linkages, creating extended π-systems with unique conformational properties.

The resulting dimer and trimer structures exhibit distinct packing motifs in the solid state. X-ray crystal structure analysis has revealed that these molecules often adopt a U-shaped conformation due to the boat-like arrangement of the central ring. worktribe.comresearchgate.net This pre-organization influences how the molecules interact with each other. For instance, derivatives have been observed to form "oligomeric" acceptor-donor stacks, such as a four-layer ADDA stack (where D = dithiole and A = benzoyl). worktribe.com

Beyond covalent assembly, non-covalent interactions also drive the formation of dimeric structures. The parent compound, 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, forms 'dimers' in the crystalline state through a combination of π–π and C—H⋯π interactions between closely neighboring saddle-shaped molecules. nih.gov These 'dimers' then interact further via C—H⋯S and C—H⋯π contacts to build a complex three-dimensional network. nih.gov

Table 1: Synthesis of Dimer and Trimer Structures This table is interactive. Users can sort and filter the data.

| Precursor | Reagent | Product Type | Linkage | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydroxymethyl-functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | 1,4-Benzenedicarbonyl chloride | Dimer | Ester | Formation of a defined dimeric structure. | worktribe.com, researchgate.net |

| Hydroxymethyl-functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | 1,3,5-Benzenetricarbonyl chloride | Trimer | Ester | Successful synthesis of a trimeric assembly. | worktribe.com, researchgate.net |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | - (Self-assembly) | Non-covalent 'dimer' | π–π and C—H⋯π | Molecules interact to form pairwise 'dimers' in the solid state. | nih.gov |

Green Chemistry Approaches in Dihydroanthracene Derivative Synthesis (e.g., catalyst and solvent-free methods)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of 9,10-dihydroanthracene derivatives has also benefited from these approaches, with the development of highly efficient catalyst- and solvent-free methods. tandfonline.comresearchgate.net

A notable example is the synthesis of 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives. tandfonline.com This method involves the simple mixing and grinding of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640) with various aliphatic or aromatic amines at room temperature. tandfonline.comresearchgate.net This mechanochemical approach provides the desired condensation products in quantitative yields within minutes, representing a significant improvement over conventional methods that often require heating in a solvent like toluene (B28343) for several hours. tandfonline.com

This solvent-free protocol is not only fast and highly efficient but also adheres to the principles of atom economy, generating minimal waste. tandfonline.comresearchgate.net The reaction proceeds by grinding equimolar ratios of the solid reactants in a mortar with a pestle, demonstrating a simple, low-energy pathway to valuable imide derivatives. researchgate.net The broad applicability of this green method has been demonstrated through the synthesis of a series of mono- and bis-succinimide derivatives by reacting the anhydride with various mono- and diamines. researchgate.net

The success of this catalyst- and solvent-free grinding technique for producing dihydroanthracene-succinimide derivatives highlights a sustainable and efficient alternative to traditional synthetic routes, offering a model for the green synthesis of other derivatives within this compound class. tandfonline.comresearchgate.net

Table 2: Green Synthesis of Dihydroanthracene Derivatives This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Method | Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | Various aliphatic and aromatic amines | Grinding | Catalyst- and solvent-free, Room temperature | 9,10-Dihydroanthracene-9,10-α,β-succinimide derivatives | Fast reaction time (minutes), Quantitative yield, High efficiency | tandfonline.com, researchgate.net |

| 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | Various mono- and diamines | Grinding | Solvent-free | Mono- and bis-succinimide derivatives | Simple procedure, Minimal waste, Atom economy | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 9,10-Dihydroanthracene-9,10-dithiol |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene |

| Hydroxymethyl-functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene |

| 1,4-Benzenedicarbonyl chloride |

| 1,3,5-Benzenetricarbonyl chloride |

| 9,10-Dihydroanthracene-9,10-α,β-succinimide |

| 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride |

Advanced Structural Elucidation and Conformational Analysis of 9,10 Dihydroanthracene Dithiol Systems

Crystallographic Analysis of Neutral Molecular Forms

X-ray crystallography has been instrumental in revealing the three-dimensional structure of 9,10-dihydroanthracene-dithiol derivatives in their neutral state. These studies consistently show a departure from planarity, adopting a distinct, saddle-shaped geometry.

Investigation of Saddle-Shaped Conformations and Dihydroanthracene Core Folding

The neutral form of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene and its derivatives typically adopts a saddle-shaped conformation. nih.govworktribe.comnih.gov This conformation arises from the boat-like structure of the central dihydroanthracene ring and the folding of the 1,3-dithiole rings. nih.govresearchgate.net The central six-membered ring is in a boat conformation where the carbon atoms substituted with 1,3-dithiol-2-ylidene groups are bent out of the plane formed by the other four carbon atoms. nih.gov

The degree of folding can be quantified by various torsion and dihedral angles. For instance, in the parent compound, the torsion angles C10—C12—C17—C4 and C17—C5—C10—C11 are reported to be 17.97(12)° and 17.22(16)°, respectively. nih.gov The benzene (B151609) rings of the dihydroanthracene moiety also bend downwards out of the plane of the central ring, with dihedral angles of 17.72(15)° and 20.14(13)°. nih.govresearchgate.net The 1,3-dithiol-2-ylidene groups exhibit a more significant bend out of the central plane. nih.govresearchgate.net This inherent flexibility of the saddle conformation is influenced by crystal packing forces. nih.gov

| Structural Parameter | Value (°) |

|---|---|

| Torsion Angle (C10—C12—C17—C4) | 17.97 (12) |

| Torsion Angle (C17—C5—C10—C11) | 17.22 (16) |

| Dihedral Angle (Benzene ring 1 to Central Plane) | 17.72 (15) |

| Dihedral Angle (Benzene ring 2 to Central Plane) | 20.14 (13) |

| Torsion Angle (C3—C4—C5—C10) | 138.06 (15) |

| Torsion Angle (C18—C11—C12—C17) | 139.23 (15) |

Analysis of Intermolecular Interactions: C—H···π, π–π, and C—H···S Contacts in Crystal Lattices

The crystal packing of 9,10-dihydroanthracene-dithiol derivatives is governed by a complex network of non-covalent interactions. These include C—H···π, π–π, and C—H···S contacts, which play a crucial role in the formation of the extended three-dimensional structure. nih.govresearchgate.net

In the crystal lattice, molecules of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene often form 'dimers' through a combination of C—H···π and π–π interactions. nih.govresearchgate.net The π–π interaction occurs between the dithiole rings of neighboring molecules. nih.goviucr.org A variety of C—H···π interactions are observed, where hydrogen atoms from one molecule interact with the π-systems of an adjacent molecule. nih.goviucr.org These 'dimers' then further interact through C—H···S and additional C—H···π contacts to build a complex three-dimensional network. nih.govresearchgate.net

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| π–π | C1–C2–S2–C3–S1 ring and C1i–C2i–S2i–C3i–S1i ring | 4.068 (15) |

| C—H···π | H1···C11i=C18i double bond | 2.606 (12) |

| C—H···π | H1···centroid(Central dihydroanthracene ring) | 2.852 (11) |

| C—H···π | H6···centroid(S1iv–C1iv–C2iv–S2iv–C3iv) | 2.865 (11) |

| C—H···S | H14···S1 | 2.922 (12) |

Conformational Dynamics Upon Electrochemical Oxidation

Electrochemical oxidation of 9,10-dihydroanthracene-dithiol systems induces a dramatic and significant change in their molecular conformation. This transformation is a key feature of their redox activity.

Transition to Planar and Twisted Dithiolium Ring Structures in Oxidized Species

Upon a two-electron oxidation, the saddle-shaped conformation of the neutral molecule undergoes a significant transformation. nih.govnih.gov The resulting dicationic species exhibits planar dithiolium rings. nih.govworktribe.com In many cases, the anthracene (B1667546) unit also becomes essentially planar and aromatic. nih.govworktribe.com This conformational change is a hallmark of the redox process in these systems. nih.gov The dithiolium rings in the dication can be nearly perpendicular to the mean plane of the anthracene moiety. nih.gov For instance, in the dication of one derivative, the planar anthracene and 1,3-dithiolium rings form a dihedral angle of 77.2°. nih.gov

Influence of Substituents and Bridging Units on Conformational Flexibility and Steric Effects

The conformational flexibility and steric environment of 9,10-dihydroanthracene-dithiol systems can be significantly influenced by the presence of substituents and bridging units.

The introduction of bridging units to create cyclophanes imposes steric constraints that affect the stability of the oxidized, twisted dication structure. nih.govworktribe.com Shorter bridging chains can lead to increased strain in the dication, which is reflected in higher oxidation potentials. nih.govworktribe.com For example, cyclophanes with smaller bridging units exhibit raised oxidation potentials, indicating a reduced stability of the twisted dication. nih.govworktribe.com The folding of the dihydroanthracene core in the neutral state is also dependent on the nature of the bridging unit and crystal packing forces. nih.gov In some dicationic structures, the bridge can enforce a fold in the anthracene unit itself. nih.gov Substituents on the dithiole rings or the anthracene core can also influence the redox potentials and the stability of the different conformational states. worktribe.com

| Compound | Bridging Unit | Oxidation Potential (Eoxpa vs Ag/AgCl) |

|---|---|---|

| 11a | Benzene-based | 0.70-0.72 V |

| 11b | Thiophene-based | 0.70-0.72 V |

| 11c | Ferrocene-based | 0.70-0.72 V |

| 11d | Diphenyl ether-based | 0.47 V |

Advanced Spectroscopic Characterization Methodologies

A variety of advanced spectroscopic techniques are employed to study the complex structural and electronic properties of 9,10-dihydroanthracene-dithiol systems. Cyclic voltammetry is a key electrochemical method used to probe the redox behavior, revealing information about oxidation potentials and the reversibility of the redox processes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformational dynamics of 9,10-dihydroanthracene-dithiol systems in solution. The central hydroanthracene ring is not planar and can adopt various conformations, most notably a boat-like shape. In substituted derivatives, the interconversion between two equivalent boat conformers (a "boat-boat flip") is a key dynamic process that can be monitored by NMR.

For complex derivatives such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, the molecule adopts a distinct saddle-like conformation. researchgate.net This shape arises from the boat conformation of the central six-membered ring combined with the folding of the 1,3-dithiole rings. researchgate.net Temperature-dependent ¹H NMR studies on such systems have provided evidence for the interconversion of two conformers, which is consistent with a boat-boat flipping mechanism of the central dihydroanthracene ring at higher temperatures. researchgate.net

The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the dihydroanthracene core are highly sensitive to the conformation and the nature of the substituents at the 9- and 10-positions. While specific NMR data for the simple 9,10-dihydroanthracene-9,10-dithiol is not extensively reported, analysis of the parent compound and related derivatives provides insight into the expected spectral features. The aromatic protons typically appear as multiplets in the range of 7-8 ppm, while the benzylic protons at the 9- and 10-positions are more shielded.

Table 1: Representative NMR Data for 9,10-Dihydroanthracene (B76342) and a Derivative

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| 9,10-Dihydroanthracene | ¹H | H-9, H-10 | 3.80 | Cyclohexane | chemicalbook.com |

| 9,10-Dihydroanthracene | ¹H | Aromatic (H-1,4,5,8) | 7.13 | CCl₄ | chemicalbook.com |

| 9,10-Dihydroanthracene | ¹H | Aromatic (H-2,3,6,7) | 7.05 | CCl₄ | chemicalbook.com |

| 9,10-bis(dibromomethylene)-9,10-dihydroanthracene | ¹³C | C=C(Br)₂ | 90.56 | CDCl₃ | rsc.org |

| 9,10-bis(dibromomethylene)-9,10-dihydroanthracene | ¹³C | Aromatic (quaternary) | 139.69, 136.06 | CDCl₃ | rsc.org |

| 9,10-bis(dibromomethylene)-9,10-dihydroanthracene | ¹³C | Aromatic (CH) | 127.85, 127.22 | CDCl₃ | rsc.org |

UV-Visible (UV-Vis) Spectrophotometric Studies of Electronic Transitions and Charge-Transfer Bands

UV-Visible (UV-Vis) spectrophotometry probes the electronic transitions within a molecule. For 9,10-dihydroanthracene-dithiol systems, particularly the π-extended 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF) derivatives, the UV-Vis spectrum is dominated by transitions within the chromophore. These compounds are notable for their ability to undergo oxidation to form stable radical cations and dications, which can be considered intramolecular charge-transfer species.

The generation of these charged species can be achieved through photochemical or electrochemical methods, leading to dramatic changes in the UV-Vis absorption spectrum. nih.gov For instance, flash photolysis of bis[4,5-di(methylsulfanyl)-1,3-dithiol-2-ylidene]-9,10-dihydroanthracene in chloroform (B151607) results in the formation of a transient radical cation (1•+) which exhibits a characteristic broad absorption band with a maximum (λmax) around 650 nm. nih.gov This species can then disproportionate to yield a thermodynamically stable dication (1²⁺). nih.gov

The dication has been characterized by spectroelectrochemical studies, revealing a complex absorption profile with multiple bands in the UV and visible regions, which are distinct from the neutral parent molecule. nih.gov These intense absorption bands are characteristic of charge-transfer complexes and are a result of the redistribution of electron density across the molecule upon oxidation. researchgate.netpsu.edu

Furthermore, the electronic properties and, consequently, the UV-Vis spectra of these systems can be fine-tuned. Attaching crown ether moieties to the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene framework creates sensors where metal ion complexation perturbs the electronic structure of the chromophore. researchgate.net This perturbation leads to observable shifts in the UV-Vis spectrum, with the binding of cations like Na⁺ and Ag⁺ causing notable changes in absorption, consistent with the formation of 1:1 and 1:2 host-guest complexes. researchgate.net

Table 2: UV-Vis Absorption Data for Oxidized Species of a 9,10-Dihydroanthracene-Dithiol Derivative

| Compound/Species | Absorption Maxima (λmax, nm) | Solvent | Reference |

|---|---|---|---|

| Radical Cation of bis[4,5-di(methylsulfanyl)1,3-dithiol-2-ylidene]-9,10-dihydroanthracene | ~650 | Chloroform | nih.gov |

| Dication of bis[4,5-di(methylsulfanyl)1,3-dithiol-2-ylidene]-9,10-dihydroanthracene | 377 | CH₂Cl₂ | nih.gov |

| 392 | |||

| 419 | |||

| 479 |

Electrochemical Properties and Redox Behavior of 9,10 Dihydroanthracene Dithiol Derivatives

Investigation of Redox Potentials and Multi-Electron Transfer Processes

The electrochemical signature of 9,10-dihydroanthracene-dithiol derivatives is typically characterized by multi-electron oxidation events. The central dihydroanthracene moiety, flanked by electron-donating dithiole groups, provides a robust framework for the removal of electrons, leading to the formation of charged cationic species.

Sequential Oxidation Waves: Formation of Radical Cations and Stable Dications

A defining feature of many 9,10-dihydroanthracene-dithiol derivatives is their oxidation in discrete steps, which can be observed as separate waves in cyclic voltammetry experiments. Simpler derivatives often exhibit a quasi-reversible two-electron oxidation wave, directly yielding a stable dication. rsc.orgnih.gov

However, the modification of the core structure, particularly through conjugation, can resolve this process into sequential steps. For instance, a conjugated dimer of a TTFAQ derivative has been shown to undergo two distinct, two-electron oxidation waves. This corresponds to the sequential formation of a dication and then a tetracation. rsc.org The initial oxidation creates a dicationic species which then acts as an electron-withdrawing group, raising the potential required for the second oxidation event. rsc.org

Similarly, macrocyclic structures, or cyclophanes, built around the TTFAQ core also display well-defined redox behavior. Certain cyclophane derivatives exhibit a two-electron, quasireversible oxidation wave to generate the corresponding dication species. nih.govworktribe.com In a related "2+2" macrocyclic product, where two TTFAQ units are linked, the molecule undergoes a single four-electron oxidation, indicating simultaneous oxidation of both redox-active units. nih.govworktribe.com The stability of the resulting charged states is significant, with some designs, like anthracene-extended bis-thiaxanthylidenes, enabling reversible redox switching between a highly stable dicationic state and a diradical configuration. nih.gov

Characterization of Reversible and Irreversible Redox Events in Solution

The redox processes of 9,10-dihydroanthracene-dithiol derivatives are frequently characterized by their reversibility. Cyclic voltammetry studies commonly report a "quasi-reversible" two-electron oxidation wave for the core TTFAQ structure. rsc.org This indicates that the dication, once formed, is stable on the timescale of the experiment and can be efficiently reduced back to the neutral state.

This quasi-reversible behavior is maintained in more complex structures, including cyclophane systems which are reported to yield dication species through a quasireversible oxidation wave. nih.govworktribe.com The stability implied by this reversibility is crucial for the potential application of these molecules in molecular electronics and switches. While the primary oxidation to the dication is often reversible, further oxidation or the redox behavior of derivatives with certain substituents can sometimes be irreversible.

Impact of Molecular Structure on Electrochemical Characteristics

The electrochemical properties of 9,10-dihydroanthracene-dithiol derivatives are not static; they can be precisely tuned through strategic modifications to the molecular structure. Changes in conjugation, the addition of functional groups, and the incorporation of macrocyclic hosts all have a profound impact on redox potentials and behavior.

Effects of Conjugation and Substituents on Oxidation Potentials

The oxidation potential of the TTFAQ core is sensitive to the electronic nature of its substituents. Attaching electron-withdrawing groups, such as anthraquinone (B42736) or tetranitrofluorene, to the molecule raises the oxidation potential (Eox). rsc.org This is because these groups make it more difficult to remove electrons from the core system.

Conjugation also plays a critical role. In a conjugated TTFAQ dimer, the formation of the initial dication influences the second oxidation event. The dication (23²⁺) acts as a conjugated donor-π-acceptor system, which increases the oxidation potential for the formation of the tetracation (23⁴⁺) by a measurable amount (ΔEox = 130 mV). rsc.org This demonstrates significant intramolecular electronic interaction between the two connected TTFAQ units. rsc.org

| Compound/Derivative | Modification | Oxidation Potential (Eox) | Observation |

| TTFAQ Core | - | Varies with substituents | Base potential is sensitive to attached groups. rsc.org |

| TTFAQ-Anthraquinone (21) | Electron-withdrawing group | Raised Eox | Electron-withdrawing groups make oxidation harder. rsc.org |

| TTFAQ-Tetranitrofluorene (38) | Electron-withdrawing group | Raised Eox | Similar effect to the anthraquinone substituent. rsc.org |

| Conjugated TTFAQ Dimer (23) | Conjugation of two units | Two waves (E¹ox, E²ox) | Formation of dication (23²⁺) raises the potential for the second oxidation to the tetracation (23⁴⁺) (ΔEox = 130 mV). rsc.org |

| Cyclophane (18) | Macrocyclic bridge | Eox(pa) = 0.52 V | Two-electron, quasireversible oxidation to dication. nih.gov |

| Cyclophane (19) | Macrocyclic bridge | Eox(pa) = 0.47 V | Two-electron, quasireversible oxidation to dication. nih.gov |

| 2+2 Cyclophane (20) | Dimeric macrocycle | Eox(pa) = 0.51 V | Single four-electron oxidation process. nih.gov |

Modulation of Redox Signals through Crown Ether Annelation and Metal Cation Complexation

One of the most sophisticated ways to modulate the redox behavior of these compounds is by annelating (fusing) crown ether units to the TTFAQ framework. rsc.orgresearchgate.net These crown ether moieties act as receptors for specific metal cations, turning the molecule into a highly effective electrochemical sensor. worktribe.com

When a crown-annelated derivative binds with a metal cation like Na⁺ or Ag⁺, the electrostatic interaction modulates the electronic properties of the redox-active core. researchgate.networktribe.com This binding event leads to a significant positive shift in the oxidation potential. For example, a bis-crown system (9) complexing with silver ions (Ag⁺) shows a maximum shift in its first oxidation potential (E¹ox) of 115 mV. worktribe.com This occurs because the complexed cation makes the donor system more electron-poor, thus requiring a higher potential for oxidation. The selectivity is also noteworthy, with much smaller shifts observed for other cations like Li⁺, K⁺, and Ba²⁺. worktribe.com This demonstrates an effective through-space electrostatic effect that directly links guest binding to a measurable redox signal. researchgate.net

| Derivative | Guest Cation | Potential Shift (ΔE¹ox) | Observation |

| Bis-crown TTFAQ (9) | Ag⁺ | 115 mV | Significant positive shift upon complexation. worktribe.com |

| Bis-crown TTFAQ (9) | Na⁺ | - | Functions as an efficient ligand for recognition. worktribe.com |

| Bis-crown TTFAQ (9) | Li⁺, K⁺, Ba²⁺ | < 30 mV | Shows high selectivity for Ag⁺ and Na⁺. worktribe.com |

| Mono-crown TTFAQ (12) | Ag⁺, Na⁺ | Significant positive shift | Also functions as an efficient sensor. worktribe.com |

Electrochemical Stability of Redox States in Dendritic and Polymeric Architectures

The inherent stability of the redox states of 9,10-dihydroanthracene-dithiol derivatives makes them attractive building blocks for larger, functional architectures. While classic dendritic or polymeric systems are not widely reported, studies on related macrocyclic and bridged structures highlight the electrochemical robustness of the oxidized species.

Cyclophanes, which are bridged macrocycles containing one or two TTFAQ units, demonstrate stable electrochemical behavior, undergoing clean, multi-electron oxidations to form stable dications and tetracations. nih.govworktribe.comrsc.org The formation of these charged species is often accompanied by a significant, yet reversible, conformational change in the molecule. nih.gov The stability is also evident in arene-extended systems, where bridging an anthracene (B1667546) spacer between two thiaxanthene units allows for reversible switching between a remarkably stable dication and a diradical state. nih.gov This stability is attributed to the delocalization of charge or spin density across the extended π-system and kinetic stabilization from steric hindrance. nih.gov These examples show that the favorable redox properties of the monomeric unit are retained and can even be enhanced within larger, more complex molecular architectures.

Spectroelectrochemistry for Real-Time Redox State Analysis and Electronic Structure Determination

Spectroelectrochemistry is a powerful analytical technique that provides real-time insight into the changes in the electronic structure of molecules during redox processes. By combining electrochemical methods, which control the oxidation state of a species, with spectroscopic measurements (typically UV-Vis-NIR), it is possible to characterize the electronic properties of transient or stable redox species. For derivatives of 9,10-dihydroanthracene-9,10-dithiol, this method has been instrumental in understanding their behavior as electron donors and in monitoring their interaction with other species.

The core principle of a spectroelectrochemical experiment involves recording the absorption spectrum of a solution of the compound of interest while systematically varying the electrical potential applied to an optically transparent electrode. Changes in the absorption spectrum, such as the appearance of new bands or the disappearance of existing ones, are correlated with specific oxidation or reduction events observed in cyclic voltammetry. This allows for the unambiguous assignment of electronic transitions to the neutral, radical cation, and dication states of the molecule.

Research on crown-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene demonstrates the utility of this technique. rsc.orgresearchgate.net These studies utilize spectroelectrochemistry to monitor the complexation of metal cations. The binding of a cation to the crown ether moiety influences the electronic environment of the dithiole-dihydroanthracene core, which is reflected in both its redox potential and its UV-Vis spectrum.

Upon electrochemical oxidation of these derivatives, significant changes in the UV-Vis spectrum are observed. For instance, the neutral form of a bis-crown derivative typically exhibits a prominent absorption band in the visible region. As the potential is increased to induce a two-electron oxidation, this band decreases in intensity, while new absorption bands corresponding to the dication species appear at different wavelengths. This spectral evolution provides a direct window into the real-time conversion of the neutral molecule to its oxidized form.

The electronic structure of these molecules is significantly altered upon oxidation. In the neutral state, the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene moiety often adopts a saddle-shaped conformation. nih.gov However, oxidation to the dication state can lead to a dramatic conformational change, with the dithiolium rings becoming planar and nearly perpendicular to the anthracene unit. nih.gov These structural changes are accompanied by alterations in the electronic transitions, which are directly observable through spectroelectrochemistry.

The data obtained from spectroelectrochemical experiments are crucial for understanding the fundamental electronic properties of 9,10-dihydroanthracene-dithiol derivatives and for designing new materials with specific redox and optical characteristics.

Detailed Research Findings

Spectroelectrochemical studies on crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have provided quantitative data on their redox-state-dependent electronic transitions. In a typical experiment, the UV-Vis spectrum of the compound in an electrolyte solution is recorded as a function of the applied potential.

For example, studies on an S₂O₄-crown annelated derivative have shown that in its neutral state, the compound exhibits a characteristic absorption maximum. Upon oxidation, this peak diminishes, and new peaks corresponding to the dication emerge. The presence of metal cations like Na⁺ or Ag⁺ can shift the oxidation potential to more positive values, a change that is also reflected in the spectroelectrochemical response. rsc.orgresearchgate.net The binding of the cation stabilizes the neutral form, making it harder to oxidize.

The table below summarizes typical spectroelectrochemical data for a crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative, illustrating the changes in the absorption spectrum upon oxidation and upon complexation with a metal ion.

Table 1: Spectroelectrochemical Data for a Crown-Annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene Derivative

| Redox State | Metal Ion Present | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Neutral | None | 445 |

| Neutral | Na⁺ | 445 (intensity changes with concentration) researchgate.net |

Note: The exact positions of the absorption maxima can vary depending on the specific derivative and the solvent used.

The inset of a figure from a study on a related compound shows the change in absorption at 445 nm as a function of Na⁺ salt concentration, which can be used to determine the binding stoichiometry and association constant for the complexation. researchgate.net

Cyclic voltammetry provides the electrochemical context for these spectral changes. For instance, a bis-crown system (compound 9 in a cited study) exhibits a two-electron oxidation wave that shifts significantly to a more positive potential in the presence of Ag⁺ ions. researchgate.net This shift in oxidation potential is a clear indication of the interaction between the metal ion and the crown ether, which in turn affects the electronic properties of the entire molecule.

Table 2: Cyclic Voltammetry Data for a Bis-Crown Annelated Derivative (Compound 9)

| Analyte | Added Salt (molar equivalents) | First Oxidation Potential (E₁_ox, V vs. Ag/AgCl) | Potential Shift (ΔE₁_ox, mV) |

|---|---|---|---|

| Compound 9 | None | Baseline | 0 |

| Compound 9 | Ag⁺ (~10) | Positive Shift | 115 researchgate.net |

| Compound 9 | Li⁺ | Minor Shift | < 30 researchgate.net |

| Compound 9 | K⁺ | Minor Shift | < 30 researchgate.net |

Data obtained in 0.2 M Bu₄NBF₄, MeCN, Pt disk electrode, 50 mV s⁻¹. researchgate.net

These findings highlight how spectroelectrochemistry allows for a detailed, real-time analysis of the redox state and electronic structure of 9,10-dihydroanthracene-dithiol derivatives. The ability to correlate electrochemical events with spectroscopic changes is invaluable for the rational design of new redox-active materials and sensors. worktribe.com

Supramolecular Chemistry and Non Covalent Interactions of 9,10 Dihydroanthracene Dithiol Species

Host-Guest Chemistry and Molecular Recognition Phenomena

The integration of recognition sites, such as crown ethers, with the redox-active 9,10-dihydroanthracene (B76342) framework allows for the creation of sophisticated host-guest systems. In these systems, the binding of a guest species can be controlled by, and can also influence, the electrochemical properties of the host molecule.

Derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene annelated with crown ether moieties serve as highly effective redox-switchable hosts for binding metal cations. rsc.orgresearchgate.net These systems function as advanced ligands where the crown ether unit acts as the primary cation binding site, and the dihydroanthracene dithiol-ylidene core serves as a redox-active signaling unit. worktribe.com

The design of these hosts involves covalently linking one or two crown ether rings to the periphery of the main molecular structure. The binding of a metal cation into the crown ether cavity induces an electrostatic effect that is transmitted through space to the redox-active center. This perturbation makes the electron-donating core more electron-deficient, thereby making it more difficult to oxidize. Consequently, the binding event is signaled by a shift in the oxidation potential of the molecule. researchgate.net The efficiency of these systems as sensors is rooted in this clear communication between the ion-binding site and the redox-active transducer. rsc.orgnih.gov Research has demonstrated the synthesis of both mono- and bis-crown systems, which show selectivity in cation recognition, particularly for sodium (Na⁺) and silver (Ag⁺) ions. worktribe.com

The complexation of metal cations by these crown ether-bridged systems is readily monitored using electrochemical and spectroscopic techniques. Cyclic voltammetry is a particularly powerful tool for quantifying these interactions. When a suitable metal cation is introduced into a solution containing the crown ether-functionalized dihydroanthracene derivative, a significant positive shift in the oxidation potential is observed. worktribe.com

For instance, in studies involving an S₂O₄-crown annelated derivative, the addition of approximately 10 molar equivalents of Ag⁺ resulted in a maximum anodic shift of the first, two-electron oxidation wave (E¹ₒₓ) of 115 mV. worktribe.comresearchgate.net The binding of Na⁺ also produces a notable, albeit smaller, shift. In contrast, other cations like lithium (Li⁺), potassium (K⁺), and barium (Ba²⁺) induce much smaller shifts of less than 30 mV, demonstrating the selective recognition capabilities of the host molecule. worktribe.com

UV/Vis spectrophotometry provides complementary evidence of complexation. The binding of cations like Na⁺ and Ag⁺ leads to discernible changes in the absorption spectrum of the host molecule. Spectrophotometric titrations have shown that these binding events are consistent with the formation of both 1:1 and 1:2 (host:guest) complexes, especially in bis-crown systems. worktribe.comresearchgate.net

Table 1: Voltammetric Response to Cation Complexation

| Host Compound | Guest Cation | Molar Equivalents of Guest | Anodic Peak Potential Shift (ΔE¹ₒₓ) | Reference |

|---|---|---|---|---|

| Bis-crown system 9 | Ag⁺ | ~10 | +115 mV | worktribe.comresearchgate.net |

| Bis-crown system 9 | Na⁺ | - | Significant Positive Shift | worktribe.com |

| Bis-crown system 9 | Li⁺ | - | < 30 mV | worktribe.com |

| Bis-crown system 9 | K⁺ | - | < 30 mV | worktribe.com |

| Bis-crown system 9 | Ba²⁺ | - | < 30 mV | worktribe.com |

| Mono-crown system 5 | Ag⁺ | ~10 | +80 mV | researchgate.net |

Self-Assembly and Dimerization Principles

Non-covalent interactions are fundamental to the self-assembly of 9,10-dihydroanthracene-dithiol derivatives into ordered supramolecular architectures. The interplay of π–π stacking, intermolecular contacts, and charge-transfer interactions governs the formation of these complex structures.

X-ray crystallographic studies have revealed that derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene adopt a distinct saddle-shaped or U-shaped conformation in their neutral state. worktribe.comworktribe.com This shape arises from the boat conformation of the central dihydroanthracene ring and the folding of the attached 1,3-dithiole rings. worktribe.com This non-planar geometry influences how the molecules pack in the solid state, leading to specific intermolecular contacts and self-assembly motifs.

In several ester derivatives, a pronounced dimeric packing motif is observed. worktribe.com These structures can feature "oligomeric" stacks where donor and acceptor parts of adjacent molecules align. For example, one derivative forms a four-layer ADDA stack (A=acceptor benzoyl group, D=donor dithiole group), while another forms a six-layer DADDAD stack. worktribe.com These ordered arrangements are guided by weak π–π stacking interactions between the aromatic rings of neighboring molecules, which are a key driving force in their supramolecular self-assembly. nih.gov The flexibility of the saddle conformation allows it to adapt to different packing environments, with the degree of folding being influenced by the substituents and the forces between molecules. nih.gov

The electron-donating nature of the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system makes it an excellent candidate for forming charge-transfer (CT) complexes with suitable electron-acceptor molecules. dur.ac.uk These complexes arise from the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

A well-documented example involves the formation of a CT complex with tetracyanoquinodimethane (TCNQ), a strong electron acceptor. dur.ac.uk The interaction between the electron-rich dihydroanthracene derivative and the electron-poor TCNQ leads to the formation of a new material with distinct electronic and optical properties. The formation of such complexes can be confirmed by the appearance of a characteristic charge-transfer band in the electronic absorption spectrum, which is not present in the spectra of the individual components. nih.gov This ability to form CT complexes is a key aspect of their chemistry, opening up applications in materials science. researchgate.net

Integration into Molecular Machines and Dynamic Systems Based on Redox-Induced Conformational Changes

The most striking feature of the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system is the dramatic and reversible change in molecular geometry that accompanies its oxidation. This property is the foundation for its use in molecular machines and other dynamic chemical systems. nih.govacs.org

In its neutral state, the molecule exists in a folded, non-aromatic, saddle-shaped conformation. nih.govdur.ac.uk However, upon a two-electron oxidation, it transforms into a dicationic species. This oxidation process triggers a significant conformational rearrangement: the central dihydroanthracene ring becomes planar and fully aromatic, and the attached dithiolium rings also become planar. nih.govnih.gov In this dicationic state, the planar dithiolium rings are twisted nearly perpendicular to the plane of the anthracene (B1667546) moiety. nih.govnih.gov

This redox-induced switching between a folded "saddle" and a planar "aromatic" state is a large-amplitude motion that can be harnessed to perform work at the molecular level. acs.org The process is electrochemically reversible, meaning the system can be switched back and forth between the two states by controlling the applied potential. nih.gov Cyclophane structures, where the ends of the molecule are bridged by a linker, have been synthesized to study how mechanical strain affects this switching process. nih.govrsc.org In these strained systems, the redox-induced conformational change can be used to control the molecule's shape and its interactions with its environment, which is a fundamental concept in the design of molecular machinery. nih.gov The ability to control molecular geometry through an external redox stimulus makes these compounds promising components for the development of molecular switches, sensors, and motors. dur.ac.ukwikipedia.org

Computational and Theoretical Chemistry Studies on 9,10 Dihydroanthracene Dithiol Molecular Systems

Quantum-Chemical Calculations for Structural and Electronic Property Prediction

Quantum-chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures, electron distribution, and energy levels, which are crucial for designing molecules with specific functions.

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for accurately modeling molecular systems. DFT, in particular, has proven effective for systems containing the 9,10-dihydroanthracene (B76342) core due to its balance of computational cost and accuracy.

Theoretical calculations have been instrumental in understanding the significant conformational changes that derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene undergo upon oxidation. Studies show that steric hindrance between the sulfur atoms of the dithiole rings and the hydrogen atoms on the anthracene (B1667546) core forces the neutral molecule into a saddle-shaped conformation. Upon two-electron oxidation to the dication, calculations predict a dramatic planarization of the molecule, with both the newly formed dithiolium rings and the central anthracene unit becoming aromatic. This theoretical insight explains the thermodynamic stability of the dication species observed experimentally.

DFT functionals such as M06-2X and ωB97XD have been specifically employed to investigate these systems, providing robust predictions of their structure and energetics. researchgate.net These calculations are vital for molecular design, enabling the in silico evaluation of how different substituents might influence the electronic properties and redox behavior of the molecule. For instance, calculations can predict how electron-withdrawing or -donating groups will affect the oxidation potentials. worktribe.com

Experimental ¹H NMR studies have identified the presence of at least two conformers for some derivatives, which interconvert at higher temperatures through a "boat-boat" flipping mechanism of the central ring. worktribe.com MD simulations can model this dynamic process, providing insights into the energy barriers and pathways of this interconversion.

Furthermore, the specific conformation adopted is sensitive to the molecular environment, particularly crystal packing forces. The flexibility of the saddle conformation has been demonstrated in a series of cyclophane derivatives, where the dihedral angle defining the molecular fold varies significantly depending on the constraints imposed by the crystal lattice. nih.gov This illustrates that while the general saddle shape is an intrinsic feature, the precise geometry is a result of a delicate balance between intramolecular and intermolecular forces, which can be effectively studied using molecular mechanics. nih.gov

Theoretical Prediction of Interaction Energies in Supramolecular Assemblies and Dimer Formation

The saddle shape of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF) facilitates its self-assembly into complex supramolecular structures, most notably through the formation of dimers. nih.gov Theoretical calculations have been crucial in understanding the nature and strength of the non-covalent interactions that govern this dimerization.

Computational studies using DFT methods (M06-2X and ωB97XD) have systematically explored various possible dimer conformations of exTTF. researchgate.net These calculations predict that the interaction energies in these dimers are significant, even larger than those found in the well-studied corannulene (B50411) dimer. researchgate.net The interactions are a complex interplay of π–π stacking between the dithiole rings and anthracene units, as well as C–H···π and C–H···S contacts. researchgate.netnih.gov

One study identified ten potential stable dimer structures, calculating their interaction energies. researchgate.net Interestingly, a separate computational analysis predicted that the dimer arrangement observed in the experimentally determined X-ray crystal structure was the second most energetically favorable, being only 1.7 kcal/mol less stable than the predicted global minimum. researchgate.netnih.gov This highlights both the predictive power of the theoretical models and the subtle energetic balance that can exist between different packing motifs.

Correlation of Theoretical Predictions with Experimental Electrochemical and Spectroscopic Data

A critical validation of any computational model is its ability to reproduce and explain experimental data. For 9,10-dihydroanthracene-dithiol systems, theoretical predictions have shown strong correlation with results from X-ray crystallography and cyclic voltammetry.

As mentioned, theoretical calculations correctly predict the saddle-shaped conformation of the neutral species and the planarization upon oxidation to the dication, which is in excellent agreement with X-ray crystal structures of both neutral molecules and their dication salts. nih.gov Furthermore, calculations have suggested that the intermediate radical cation largely maintains the saddle geometry of the neutral form. This lack of a significant structural reorganization is consistent with the electrochemical data, which often shows a single, quasi-reversible, two-electron oxidation wave, indicating that the two oxidation steps occur at very similar potentials. nih.gov

The influence of substituents on the electronic properties can also be rationalized through computation. For example, the addition of electron-withdrawing ester groups to the dithiole rings has been observed experimentally to cause a positive shift in the oxidation potential (Eₒₓ). worktribe.com This is consistent with theoretical calculations that would show a lowering of the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule more difficult to oxidize. The strong agreement between calculated properties and experimental spectroscopic (e.g., NMR) and electrochemical (e.g., cyclic voltammetry) data provides confidence in the use of these theoretical models for designing new materials with tailored redox properties. worktribe.com

Applications of 9,10 Dihydroanthracene Dithiol Derivatives in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The development of derivatives based on the 9,10-dihydroanthracene-9,10-dithiol framework, particularly 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, has attracted considerable attention for applications in organic electronics. nih.gov These molecules serve as foundational components for creating materials with tailored electronic and optical properties.

A primary application of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene and its analogues is as potent π-electron donors. worktribe.com This strong donor character is a result of the extended π-conjugation across the molecule. A key feature of this system is its ability to undergo a single, quasi-reversible, two-electron oxidation to form a thermodynamically stable dication. rsc.org

This oxidation is accompanied by a significant conformational change. The neutral molecule exists in a saddle-shaped or U-shaped conformation. worktribe.comresearchgate.net Upon two-electron oxidation, the central dihydroanthracene ring aromatizes to a planar anthracene (B1667546) system, with the 1,3-dithiolium rings oriented nearly perpendicular to this plane. researchgate.net This dramatic structural reorganization is a defining characteristic of this class of electron donors. The electron-donating strength can be fine-tuned by adding substituents; for instance, electron-withdrawing groups like esters or anthraquinone (B42736) units can raise the oxidation potential. worktribe.comrsc.org

Interactive Table 1: Electrochemical Properties of Selected 9,10-Dihydroanthracene-Dithiol Derivatives

| Compound/Derivative | Oxidation Potential (E_ox) | Oxidation Process | Key Structural Feature | Reference |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (1) | ~0.55 V (in MeCN vs. Ag/AgCl) | Quasi-reversible, two-electron | Parent TTFAQ core | |

| Ester-functionalized derivative (10) | Positively shifted vs. parent | Two-electron | Conjugated ester substituents | worktribe.com |

| Anthraquinone-fused derivative (21) | Raised vs. parent | Two-electron | Fused electron-withdrawing unit | rsc.org |

| Donor-π-acceptor diad (38) | Raised vs. parent | Two-electron | Appended tetranitrofluorene acceptor | rsc.org |

The unique electronic properties and defined structural changes of 9,10-dihydroanthracene-dithiol derivatives make them excellent candidates for fundamental studies in molecular electronics, including their use as molecular wires. researchgate.net The ability to form stable oxidized states allows for the investigation of charge transport through a single molecule or a small assembly of molecules.

In one study, a conjugated dimer of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative was synthesized. rsc.org Cyclic voltammetry of this dimer revealed two distinct two-electron oxidation waves, corresponding to the sequential formation of a dication and a tetracation. rsc.org The separation between these oxidation potentials (ΔE_ox = 130 mV) provided clear evidence of significant intramolecular electronic interaction between the two redox-active units, demonstrating that charge is delocalized across the conjugated system. rsc.org This behavior is critical for efficient charge transport in a molecular wire.

The anthracene core is a well-established component in organic semiconductor research due to its potential for high charge carrier mobility and stability. mdpi.com Derivatives of this compound are being explored as a novel class of organic semiconductors. nih.govresearchgate.net The performance of an organic semiconductor is intrinsically linked to the intermolecular electronic coupling, which is governed by the solid-state packing of the molecules. researchgate.net

The inherent saddle shape of the neutral 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene molecule influences its crystal packing, often leading to pairwise interactions or "dimers" through π-π and C-H···π contacts. nih.govresearchgate.net By synthetically modifying the peripheral substituents on the dithiole or anthracene rings, it is possible to control the solid-state arrangement, potentially shifting from a less favorable herringbone packing to a more desirable co-facial π-stacked arrangement, which is predicted to enhance charge mobility. researchgate.net This tunability is a key advantage in designing new and more efficient organic conducting materials.

The strong electron-donating ability of 9,10-dihydroanthracene-dithiol derivatives has led to their application in photovoltaic devices. researchgate.net One promising area is in dye-sensitized solar cells (DSSCs), a type of photovoltaic cell that uses a molecular sensitizer (B1316253) (dye) to absorb light. nih.govnih.gov

In a typical DSSC, the dye is composed of a donor, a π-bridge, and an acceptor (D-π-A). researchgate.net The strong donor properties of the 9,10-dihydroanthracene-dithiol system make it an attractive candidate for the donor component of such sensitizers. While specific DSSCs using this exact dithiol have not been detailed in the provided sources, related structures utilizing an anthracene-based π-spacer have been successfully incorporated as co-sensitizers, demonstrating the utility of the anthracene core in bridging donor and acceptor moieties for efficient charge separation. researchgate.net The goal is to design molecules where light absorption leads to an excited electron being efficiently transferred from the donor, through the π-system, to the semiconductor electrode of the solar cell. osu.edu

Redox-Active Dendrimers and Polymers

Beyond single-molecule applications, 9,10-dihydroanthracene-dithiol derivatives serve as building blocks for larger, functional macromolecules such as polymers and dendrimers. These materials can store and transport charge, making them suitable for energy storage applications.

Redox-active dendrimers and polymers are of great interest for applications in optoelectronic devices and as energy-storage materials. researchgate.net The 9,10-dihydroanthracene-dithiol framework can be incorporated into such systems to create highly-charged organic nanoparticles. For example, novel redox-active polymers have been synthesized via the polymerization of a 2-ethynyl derivative of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. researchgate.net Electrodes made from these polymers showed reversible two-electron oxidation, and their potential use as cathode materials in hybrid zinc-organic batteries was demonstrated. researchgate.net

Furthermore, research into redox-active dendrimer-like molecules has shown that multiple redox-active units can be attached to an aromatic core. researchgate.net In a related concept, two redox-active guanidine (B92328) units were successfully connected by a dithiolate bridge, demonstrating that dithiol linkages can effectively couple redox centers. researchgate.net By using the 9,10-dihydroanthracene-dithiol system as a core or a repeating unit, it is possible to design and synthesize complex, multi-redox nanoparticles with a high charge capacity, opening avenues for advanced energy storage and functional materials.

Development of Materials for Organic Batteries and Energy Storage (potential applications)

The growing demand for sustainable and safe energy storage solutions has spurred research into organic electrode materials as alternatives to conventional inorganic-based systems. Derivatives of this compound, particularly 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF), have emerged as promising candidates for redox-active materials in organic batteries. db-thueringen.de Their potential stems from their intrinsic ability to undergo stable and reversible redox processes, a fundamental requirement for rechargeable batteries.

The core of their function lies in the robust redox chemistry of the exTTF unit. These molecules can undergo a quasi-reversible, two-electron oxidation to form a stable dication. nih.govworktribe.comnih.gov This multi-electron transfer process is highly desirable for battery applications as it can lead to higher specific capacities. Research into redox-active cyclophanes derived from 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene has provided significant insights into their electrochemical behavior. worktribe.comnih.govrsc.org

Cyclic voltammetry studies have been crucial in characterizing the redox potentials of these materials. For instance, cyclophane derivatives have been shown to display two-electron oxidation waves at potentials suitable for use as cathode materials. nih.govworktribe.comnih.gov The exact potential can be tuned by modifying the chemical structure, such as by altering the bridging units in the cyclophane architecture. nih.gov This tunability allows for the rational design of materials with specific electrochemical properties tailored for battery performance.

The disulfide bonds inherent in the dithiol derivatives also contribute to their potential in energy storage. Disulfide chemistry involves a reversible two-electron reduction process, which is an attractive feature for developing energy-dense cathode materials. uchicago.edu The combination of the redox-active anthracene core and the disulfide functionalities presents a powerful strategy for designing high-capacity organosulfur-based energy storage systems.

While still an emerging area, the favorable electrochemical properties of 9,10-dihydroanthracene-dithiol derivatives, such as their stable multi-electron redox behavior, make them a compelling class of materials for the next generation of green and efficient organic batteries. db-thueringen.deresearchgate.netnih.gov

Table 1: Redox Potentials of Selected 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene Derivatives This table presents the first oxidation peak potential (Epa(ox)) from cyclic voltammetry experiments, indicating the potential at which the material is oxidized.

| Compound/Derivative | Oxidation Potential (Epa(ox) vs Ag/AgCl in MeCN) | Key Feature | Source(s) |

| Cyclophane 18 | 0.52 V | Ester-bridged cyclophane | nih.govworktribe.com |

| Cyclophane 19 | 0.47 V | Ester-bridged cyclophane | nih.govworktribe.com |

| Dimeric Cyclophane 20 | 0.51 V | 2+2 macrocycle, four-electron process | nih.govworktribe.com |

| Diphenyl Ether Bridged Cyclophane 11d | 0.47 V | Contains diphenyl ether bridge | nih.gov |

| Benzene (B151609) Bridged Cyclophane 11a | 0.70-0.72 V | Contains benzene bridge | nih.gov |

Chemical Sensors and Molecular Recognition Transducers

Derivatives of this compound have been ingeniously adapted to function as highly effective chemical sensors and molecular recognition transducers. The core principle behind this application is the modification of the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene framework with receptor units, such as crown ethers, that can selectively bind to specific ions or molecules. researchgate.net

The exTTF unit acts as an efficient electrochemical and spectroscopic transducer. researchgate.net When the attached receptor binds to a target analyte (e.g., a metal cation), it induces a measurable change in the electronic properties of the exTTF core. This change is readily detected by techniques like cyclic voltammetry and UV-Vis spectroscopy.

A key example is the development of crown-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene for the detection of metal cations. researchgate.net These molecules serve as efficient ligands for the voltammetric and spectroscopic recognition of cations such as sodium (Na+) and silver (Ag+). researchgate.net The binding of a metal cation to the crown ether cavity perturbs the redox potential of the exTTF unit. researchgate.net

Specifically, solution electrochemical studies have demonstrated that metal complexation leads to a significant positive shift in the potential of the first, two-electron oxidation wave of the transducer molecule. researchgate.net This shift is a direct and quantifiable signal of the recognition event. The magnitude of the potential shift can also provide information about the strength of the interaction and the concentration of the analyte.

Table 2: Voltammetric Response of a Crown-Annelated exTTF Derivative to Metal Cations This table shows the shift in the first oxidation potential (ΔEpa(ox)) of a bis-crown ether derivative of exTTF upon addition of different metal cations, demonstrating its sensor capabilities.

| Analyte (Cation) | Maximum Potential Shift (ΔEpa(ox)) | Molar Equivalents Added | Source(s) |

| Silver (Ag+) | 115 mV | ca. 10 | researchgate.net |

| Sodium (Na+) | Significant positive shift | - | researchgate.net |

| Lithium (Li+) | < 30 mV | - | researchgate.net |

| Potassium (K+) | < 30 mV | - | researchgate.net |

| Barium (Ba2+) | < 30 mV | - | researchgate.net |

This ability to translate a molecular binding event into a clear electrical or optical signal makes these 9,10-dihydroanthracene-dithiol derivatives powerful components for the construction of advanced chemical sensors. Their versatility allows for the design of specific transducers for a wide range of target analytes by simply modifying the attached receptor group.

Non-Linear Optical (NLO) Properties in Functional Materials

Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. Derivatives of this compound, particularly the exTTF structure, possess features that make them intriguing candidates for NLO materials.

A crucial characteristic of exTTF is the dramatic conformational change it undergoes upon oxidation. researchgate.net In its neutral state, the molecule adopts a highly distorted, non-planar "butterfly" shape. researchgate.net However, upon two-electron oxidation to the dication state, it becomes significantly more planar and aromatic. researchgate.net This significant change in molecular geometry and electronic structure upon applying an external stimulus (in this case, an electric field) can lead to a large NLO response.

Theoretical studies on various organic molecules have established that a low HOMO-LUMO energy gap often correlates with enhanced NLO properties, as it facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity. nih.gov The NLO response of anthracene derivatives can be tuned by modifying the molecular structure, for example by extending the π-conjugated system or by adding electron-donating or -withdrawing groups. nih.gov

The dithiolene units present in these compounds are also known to contribute significantly to NLO properties. Studies on other metal-dithiolene complexes have shown them to possess exceptionally large NLO responses. nih.gov This suggests that the sulfur-rich dithiole rings in the exTTF framework are key contributors to its potential NLO activity. The design of photoswitchable NLO materials has also been explored using other sulfur-containing heterocycles like dithienylethene, further highlighting the importance of such moieties. consensus.app

While experimental data on the NLO coefficients of this compound itself is limited in the reviewed literature, the fundamental properties of its derivatives—such as significant redox-induced structural changes, the presence of NLO-active dithiolene groups, and the established principles of tuning anthracene-based systems—strongly suggest a promising potential for this class of compounds in the development of advanced N-LO functional materials. researchgate.netnih.govnih.gov

Catalytic Applications Involving 9,10 Dihydroanthracene Scaffolds General Research Context

Role in Oxidative Dehydrogenation Processes using Carbon-Based Catalysts

The 9,10-dihydroanthracene (B76342) scaffold serves as a model substrate in studies of oxidative dehydrogenation, a crucial reaction for the production of aromatic compounds. Research has demonstrated the efficacy of carbon-based catalysts, such as multi-walled carbon nanotubes and activated carbon, in facilitating the conversion of 9,10-dihydroanthracene to anthracene (B1667546). These catalysts are appealing due to their relatively low cost, high surface area, and metal-free nature, which prevents contamination of the products.

The general mechanism involves the adsorption of 9,10-dihydroanthracene onto the carbon surface, followed by the abstraction of hydrogen atoms to yield the aromatic product, anthracene. The presence of oxygen is often required to regenerate the active sites on the carbon catalyst by removing the adsorbed hydrogen.

While direct catalytic studies on 9,10-Dihydroanthracene-9,10-dithiol in this specific context are not extensively documented, the introduction of dithiol functionalities at the 9 and 10 positions would likely influence the interaction with the carbon catalyst. The sulfur atoms could serve as anchoring points, potentially enhancing the adsorption of the molecule onto the catalyst surface. Furthermore, the electron-donating nature of the thiol groups might affect the electronic properties of the dihydroanthracene core, thereby influencing the energetics of the dehydrogenation process.

In a related context, the oxidative dehydrogenation of 9,10-dihydroanthracene has been successfully achieved using a catalyst system composed of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO2) with molecular oxygen. researchgate.net This system operates under mild conditions and demonstrates high conversion and selectivity for anthracene. researchgate.net The proposed mechanism involves the initial dehydrogenation of 9,10-dihydroanthracene by DDQ, which is subsequently regenerated by a nitrogen oxide species derived from NaNO2 and oxygen. researchgate.net

Application in Proton-Coupled Electron Transfer (PCET) Reactions and Organic Transformations

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological transformations, involving the concerted or stepwise transfer of a proton and an electron. nih.govnih.govacs.org The 9,10-dihydroanthracene scaffold has been utilized in studies of PCET, particularly in the context of its oxidation to anthracene. acs.org These reactions are critical for understanding and developing new synthetic methodologies. acs.org

The structure of this compound, with its acidic thiol protons and redox-active anthracene core, makes it a potential candidate for PCET-mediated reactions. The thiol groups can act as proton donors, while the dihydroanthracene system can undergo oxidation (electron donation). This dual functionality could be exploited in various organic transformations. For instance, the in-situ generation of a thienyl radical cation via PCET could initiate polymerization or other radical-mediated C-C bond-forming reactions.